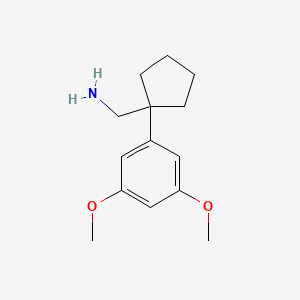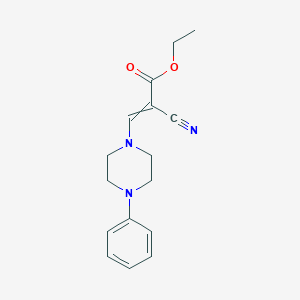
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate: is a chemical compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, an ethyl ester, and a phenylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-phenylpiperazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates or esters.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its ability to modulate neurotransmitter systems and its potential as an acetylcholinesterase inhibitor .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also explored for its adhesive properties in the formulation of cyanoacrylate adhesives.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. In the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparación Con Compuestos Similares
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methylpiperazin-1-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)piperazin-1-yl)prop-2-enoate
Comparison: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is unique due to the presence of the phenylpiperazine moiety, which imparts specific biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency as an acetylcholinesterase inhibitor . The structural variations in the similar compounds result in differences in their pharmacological profiles and applications.
Propiedades
Fórmula molecular |
C16H19N3O2 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)14(12-17)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3 |
Clave InChI |
KJTUYOYLMCYYND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
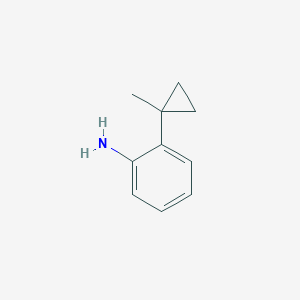
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
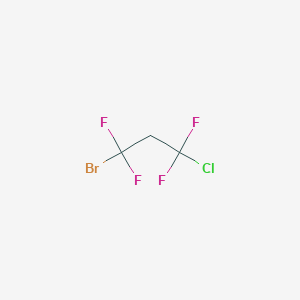
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
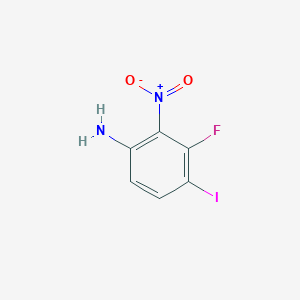
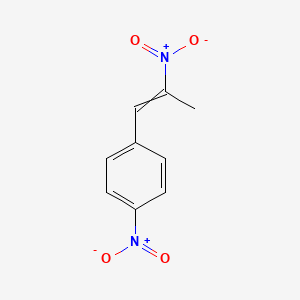

![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
